16alpha-Hydroxyestrone (16α-OHE1) is a naturally occurring steroid hormone and a key metabolite of estrone (E1), a type of estrogen. [] It is generated through the 16α-hydroxylation pathway of E1 metabolism, primarily in the liver. [, , ] This metabolite is significant in scientific research due to its potent estrogenic activity, often surpassing that of E1 itself. [] Notably, the balance between 16α-OHE1 and its less biologically active counterpart, 2-hydroxyestrone (2-OHE1), has been implicated in various health outcomes, including breast cancer risk, osteoporosis, and osteoarthritis. [, , , , , , ]
Methods of Synthesis
The synthesis of 16alpha-Hydroxyestrone can occur through various biochemical pathways, primarily via the hydroxylation of estrone at the C-16 position. In vitro studies have demonstrated that female rat liver microsomes can catalyze this reaction, indicating that enzymes such as cytochrome P450 play a crucial role in its formation .
A common synthetic route involves:
For example, one study reported the use of deuterium-labeled estriol and other substrates to track the synthesis pathways, confirming that 16alpha-Hydroxyestrone could be synthesized effectively under controlled laboratory conditions using silver carbonate as a catalyst in certain reactions .
Molecular Structure
The molecular formula of 16alpha-Hydroxyestrone is C18H24O3, with a molecular weight of approximately 288.39 g/mol. Its structure consists of four fused rings characteristic of steroid compounds, with a hydroxyl group (-OH) attached at the C-16 position.
The structural representation can be summarized as follows:
Chemical Reactions Involving 16alpha-Hydroxyestrone
16alpha-Hydroxyestrone participates in various biochemical reactions:
These reactions underline its dual role as both an estrogenic compound and a potential genotoxic agent.
Mechanism of Action
The mechanism by which 16alpha-Hydroxyestrone exerts its effects involves several pathways:
Physical Properties
Chemical Properties
These properties influence its behavior in biological systems and its interactions with other molecules.
Scientific Applications
16alpha-Hydroxyestrone has several significant applications in scientific research:
16α-Hydroxyestrone (3,16α-dihydroxyestra-1,3,5(10)-trien-17-one) is an endogenous C18 steroid derivative characterized by a hydroxyl group at the C3 position (phenolic A-ring) and a ketone at C17 (D-ring). Its defining feature is the 16α-hydroxyl group in the stereospecific alpha orientation on the C16 carbon of the D-ring. This configuration contrasts sharply with the 16β-hydroxy epimer, which exhibits distinct biochemical behavior due to altered spatial positioning. The molecule adopts a rigid tetracyclic steroidal structure with trans fusion of the A/B and C/D rings and cis fusion of the B/C rings. The 16α-hydroxyl group projects axially relative to the D-ring plane, facilitating unique molecular interactions with proteins, notably the estrogen receptor [1] [5].
Table 1: Structural Attributes of 16α-Hydroxyestrone
Characteristic | Description |
---|---|
Systematic IUPAC Name | (1S,10R,11S,13R,15S)-5,13-dihydroxy-15-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2(7),3,5-trien-14-one |
Molecular Formula | C₁₈H₂₂O₃ |
Molecular Weight | 286.37 g/mol |
Ring Junctions | A/B: trans, B/C: cis, C/D: trans |
Key Functional Groups | Phenolic 3-OH (pKa ~10.3), Aliphatic 16α-OH, 17-ketone |
Stereochemical Significance | 16α-OH enables covalent protein binding; β-epimer lacks this capability |
The biosynthesis of 16α-hydroxyestrone occurs primarily via cytochrome P450 (CYP)-dependent oxidation of estrone or estradiol. CYP3A4 and CYP3A5 are the dominant isoforms responsible for 16α-hydroxylation in human liver microsomes. This reaction exhibits atypical kinetics: Estrone 3-sulfate (E1S), the most abundant circulating estrogen, is not a direct substrate. Instead, microsomal sulfatases hydrolyze E1S to free estrone, which is then hydroxylated. Notably, in situ generation of estrone from E1S enhances 16α-hydroxyestrone production by 1.6-2.8-fold compared to direct estrone incubation, likely due to improved substrate solubility and access to the CYP3A4/5 active site [2].
The reaction efficiency is profoundly modulated by cytochrome b5, which increases catalytic activity 5.1-fold for CYP3A4 and 7.5-fold for CYP3A5. Kinetic analyses reveal a Michaelis constant (Kₘ) of 154 μM for human liver microsomes and 172 μM for recombinant CYP3A4, with maximal velocities (Vₘₐₓ) of 238 pmol/min/nmol total P450 and 1050 pmol/min/nmol CYP3A4, respectively. This pathway represents a critical regulatory node, as inhibition by troleandomycin (CYP3A-specific inhibitor) or anti-CYP3A4/5 antibodies reduces 16α-hydroxyestrone formation by 75% [2].
Table 2: Enzymatic Kinetics of 16α-Hydroxyestrone Formation
System | Kₘ (μM) | Vₘₐₓ (pmol/min/nmol P450) | Key Modulators |
---|---|---|---|
Human Liver Microsomes | 154 | 238 | Cytochrome b5 (+500-750%), Troleandomycin (-75%) |
Recombinant CYP3A4 | 172 | 1050 | Cytochrome b5 (+510%) |
Recombinant CYP3A5 | Not reported | Not reported | Cytochrome b5 (+750%) |
Estrogen metabolism diverges into three principal oxidative pathways defined by hydroxylation site: C2, C4, or C16α. These routes yield metabolites with starkly divergent biological activities:
The urinary 2-hydroxyestrone/16α-hydroxyestrone ratio serves as a biomarker for breast cancer risk, with lower ratios indicating higher risk due to disproportionate 16α-pathway activity [5] [6].
Table 3: Comparative Biology of Major Estrogen Hydroxylation Pathways
Parameter | 2-Hydroxylation | 4-Hydroxylation | 16α-Hydroxylation |
---|---|---|---|
Primary CYP Enzymes | CYP1A1, CYP1A2 | CYP1B1 | CYP3A4, CYP3A5 |
Key Metabolite | 2-Hydroxyestrone | 4-Hydroxyestrone | 16α-Hydroxyestrone |
Receptor Binding Affinity (RBA%) | 1.9% | 11% | 2.8% |
Uterotrophic Effect | Inactive | ++ (351% weight gain) | +++ (552% weight gain) |
DNA Damage | None reported | High (quinone adducts) | Moderate (unscheduled repair) |
Carcinogenic Association | Protective (antiestrogenic) | High (genotoxic) | High (proliferative, receptor adducts) |
16α-Hydroxyestrone exhibits a unique mechanism of estrogen receptor activation distinct from classical estrogens: it forms covalent, irreversible adducts with nucleophilic residues (e.g., cysteine, lysine) within the ligand-binding domain of the estrogen receptor. This occurs via the 16-keto-17α-enol tautomer, which generates an electrophilic species capable of alkylating the receptor. In contrast, estradiol binds reversibly through noncovalent interactions [3] [6].
Studies in MCF-7 breast cancer cells demonstrate that ³H-labeled 16α-hydroxyestrone associates with a 66 kDa nuclear protein corresponding to the estrogen receptor. Unlike estradiol-receptor complexes, these adducts resist dissociation by high salt concentrations, ethanol, DNase, or proteinase K treatments. Immunochemical analyses confirm preferential localization within the nuclear matrix, suggesting persistent nuclear retention. This covalent binding induces prolonged receptor activation, leading to aberrant transcriptional activity and cellular proliferation. After 4 weeks of exposure, 16α-hydroxyestrone-treated cells exhibit significantly increased DNA repair synthesis (+55.2%), hyperproliferation (+23.09%), and anchorage-independent growth (18-fold increase in soft-agar colonies) – hallmarks of neoplastic transformation [3] [6] [8].
Clinically, this mechanism has immunogenic consequences. Patients with estrogen receptor-positive breast cancer, particularly those with major depression (MDBC), exhibit elevated autoantibodies against 16α-hydroxyestrone-estrogen receptor adducts. The adduct's altered immunogenicity is evidenced by 38.3% UV hyperchromicity at 280 nm, indicating significant protein conformational changes. These autoantibodies may serve as biomarkers for adduct accumulation and reflect a pathological link between dysregulated estrogen metabolism, immune response, and breast carcinogenesis [6].
Table 4: Molecular Implications of Covalent Receptor Binding
Property | Estradiol-Receptor Complex | 16α-Hydroxyestrone-Receptor Adduct |
---|---|---|
Binding Mechanism | Noncovalent, reversible | Covalent, irreversible |
Dissociation by | Salt, ethanol, proteases | Resistant |
Nuclear Localization | Transient | Persistent (nuclear matrix) |
Transcriptional Duration | Physiologically regulated | Prolonged |
Cellular Consequences | Normal proliferation | Unscheduled DNA repair, transformation |
Immunogenicity | Low | High (autoantibody induction) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8